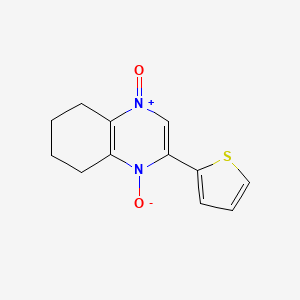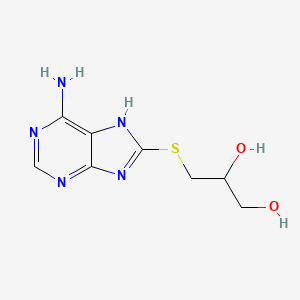
3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol is a chemical compound with the molecular formula C8H11N5O2S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol typically involves the reaction of 6-amino-9H-purine with a suitable thiol compound under controlled conditions. One common method involves the use of 1,2-dihydroxypropane as a starting material, which is then reacted with 6-amino-9H-purine-8-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and thiol groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents under inert atmosphere conditions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with the reactions conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
作用機序
The mechanism of action of 3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA replication and repair.
類似化合物との比較
Similar Compounds
3-(6-amino-2-fluoro-9H-purin-9-yl)propane-1,2-diol: This compound is similar in structure but contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
N6-(2-hydroxyethyl)adenosine: Another related compound, which has a hydroxyethyl group attached to the purine ring, affecting its solubility and reactivity.
Uniqueness
3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol is unique due to the presence of both amino and thiol groups, which provide a versatile platform for chemical modifications. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
304444-50-6 |
|---|---|
分子式 |
C8H11N5O2S |
分子量 |
241.27 g/mol |
IUPAC名 |
3-[(6-amino-7H-purin-8-yl)sulfanyl]propane-1,2-diol |
InChI |
InChI=1S/C8H11N5O2S/c9-6-5-7(11-3-10-6)13-8(12-5)16-2-4(15)1-14/h3-4,14-15H,1-2H2,(H3,9,10,11,12,13) |
InChIキー |
XJVOSYMOSHKGQT-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N=C(N2)SCC(CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)
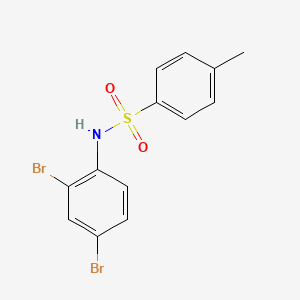
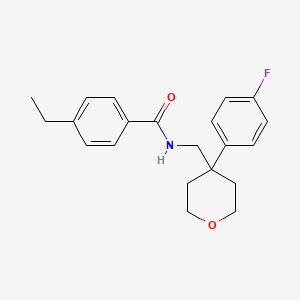

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
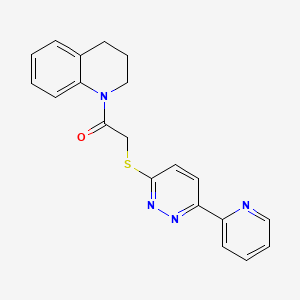
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
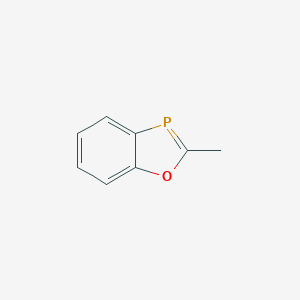
![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
